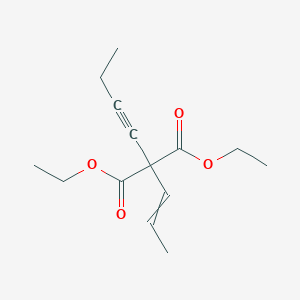
2-Methyl-1,3-dioxolane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-dioxolane-4-carbaldehyde is an organic compound with the molecular formula C6H10O3. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
2-Methyl-1,3-dioxolane-4-carbaldehyde can be synthesized through several methods. One common synthetic route involves the acetalization of acetone with glyceraldehyde in the presence of an acid catalyst . This reaction typically requires refluxing toluene and the continuous removal of water using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the aldehyde group.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-dioxolane-4-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-dioxolane-4-carbaldehyde involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3-dioxolane-4-carbaldehyde can be compared with other similar compounds, such as:
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: This compound has a similar structure but with two methyl groups at the 2-position.
1,3-Dioxolane-4-carboxaldehyde: Another related compound with a different substitution pattern.
2-Chloromethyl-1,3-dioxolane: This compound contains a chlorine atom instead of a methyl group.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by its molecular structure.
Eigenschaften
IUPAC Name |
2-methyl-1,3-dioxolane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4-7-3-5(2-6)8-4/h2,4-5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJRCILWZGKOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(O1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579564 |
Source


|
| Record name | 2-Methyl-1,3-dioxolane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112397-23-6 |
Source


|
| Record name | 2-Methyl-1,3-dioxolane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)



![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)

![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)


![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
